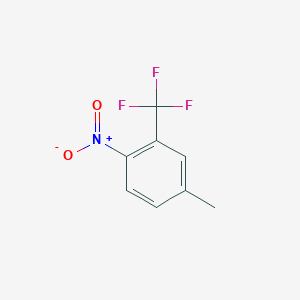

4-Methyl-1-nitro-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQAJBVCRSOQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541297 | |

| Record name | 4-Methyl-1-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87617-21-8 | |

| Record name | 4-Methyl-1-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details a robust and reliable synthetic methodology, focusing on the electrophilic nitration of 4-methylbenzotrifluoride. A thorough analysis of the reaction mechanism, regioselectivity, and experimental parameters is presented, underpinned by established principles of organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the practical synthesis and characterization of this important molecule.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal and materials chemistry. The presence of the nitro, methyl, and trifluoromethyl groups on the benzene ring imparts unique electronic and steric properties, making it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, highlighting its importance as a synthetic intermediate.

This guide focuses on the most direct and industrially scalable synthetic route: the mixed-acid nitration of 4-methylbenzotrifluoride. We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution reaction, providing a detailed, step-by-step protocol that has been validated through analogous preparations and theoretical considerations.

Reaction Overview and Mechanistic Insights

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-methylbenzotrifluoride. The reaction employs a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as "mixed acid," to generate the highly electrophilic nitronium ion (NO₂⁺).

Generation of the Electrophile: The Nitronium Ion

The reaction is initiated by the protonation of nitric acid by the stronger acid, sulfuric acid. This is followed by the loss of a water molecule to form the nitronium ion, the active electrophile in this reaction.[1][2]

Caption: Formation of the nitronium ion from nitric and sulfuric acid.

Regioselectivity: The Directing Effects of Substituents

The regiochemical outcome of the nitration of 4-methylbenzotrifluoride is governed by the directing effects of the existing methyl (-CH₃) and trifluoromethyl (-CF₃) groups.

-

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects.[3]

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strongly deactivating, meta-director due to its powerful electron-withdrawing inductive effect.[4][5]

In 4-methylbenzotrifluoride, these two groups are in a para relationship. The positions ortho to the activating methyl group are also meta to the deactivating trifluoromethyl group. This alignment of directing effects strongly favors the substitution of the incoming nitro group at the 2-position (or the equivalent 6-position), leading to the formation of this compound as the major product.

Caption: Logical flow for predicting the major product based on substituent effects.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the nitration of substituted toluenes and benzotrifluorides.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number |

| 4-Methylbenzotrifluoride | 160.14 | 1.144 | 6140-17-6 |

| Concentrated Nitric Acid (70%) | 63.01 | 1.42 | 7697-37-2 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 1.84 | 7664-93-9 |

| Dichloromethane | 84.93 | 1.33 | 75-09-2 |

| Sodium Bicarbonate | 84.01 | - | 144-55-8 |

| Anhydrous Magnesium Sulfate | 120.37 | - | 7487-88-9 |

| Ethanol (for recrystallization) | 46.07 | 0.789 | 64-17-5 |

Equipment

-

Round-bottom flask (100 mL) with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a clean, dry 50 mL beaker, carefully add 15 mL of concentrated sulfuric acid. Cool the beaker in an ice bath. Slowly, with constant stirring, add 15 mL of concentrated nitric acid to the sulfuric acid. The temperature should be maintained below 10 °C during this addition.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, place 10.0 g (0.0624 mol) of 4-methylbenzotrifluoride. Cool the flask in an ice bath to 0-5 °C.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred 4-methylbenzotrifluoride over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0-10 °C to minimize the formation of dinitrated byproducts.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Then, allow the mixture to slowly warm to room temperature and stir for another 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or solid.

Purification

The crude product can be purified by recrystallization from ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.13 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 55-56 °C |

| Boiling Point | 135-136 °C |

| Density | 1.427 g/cm³ |

| Solubility | Soluble in ethanol and chloroform, slightly soluble in water.[6] |

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, 1H), 7.60 (dd, 1H), 7.40 (d, 1H), 2.50 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 148.5, 135.0, 132.5, 128.0 (q), 125.0 (q), 124.0 (q), 122.0 (q), 20.5.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -62.5 (s, 3F).

-

IR (KBr, cm⁻¹): 1530, 1350 (NO₂ stretching), 1320 (C-F stretching).

-

Mass Spectrometry (EI): m/z 205 (M⁺).

Safety Considerations

-

Concentrated Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Nitration Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of potentially explosive polynitrated compounds.

-

Organic Solvents: Dichloromethane and ethanol are flammable. Keep away from ignition sources.

-

Product: this compound may be irritating to the skin, eyes, and respiratory system.[6] Avoid inhalation and direct contact.

Conclusion

The synthesis of this compound via the mixed-acid nitration of 4-methylbenzotrifluoride is a well-established and efficient method. A thorough understanding of the reaction mechanism and the directing effects of the substituents is paramount for achieving high regioselectivity and yield. The detailed protocol and safety precautions outlined in this guide provide a solid foundation for the successful and safe synthesis of this valuable chemical intermediate in a laboratory setting.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Methylbenzotrifluoride: Properties and Applications. Retrieved from [Link]

-

Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind the Compound: Understanding 4-Methylbenzotrifluoride's Properties. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzotrifluoride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 3). Nitration of aromatic compounds [Video]. YouTube. Retrieved from [Link]

-

BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

-

Clark, J. (2022). The nitration of benzene. Chemguide. Retrieved from [Link]

- MSDS of 4-Fluoro-3-methylbenzotrifluoride. (2025, November 18).

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 4-Methylbenzotrifluoride: Properties, Synthesis, and Applications in Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2023). Nitration. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Nitration. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Retrieved from [Link]

- SynQuest Labs. (n.d.). 4-Methylbenzotrifluoride Safety Data Sheet.

- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.

-

YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

- Supporting Information. (n.d.).

- ChemicalBook. (2025, June 28). Chemical Safety Data Sheet MSDS / SDS - 4-METHYL-2-TRIFLUOROMETHYL-NITROBENZENE.

- ChemicalBook. (n.d.). 2-Fluoro-4-methylBenzotrifluoride - Safety Data Sheet.

-

PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

- Supplementary Information File. (n.d.).

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- The Royal Society of Chemistry. (n.d.). Supporting Information for....

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.

-

SpectraBase. (n.d.). 4-Methylbenzotrifluoride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.

- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.

- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.

- SciEngine. (n.d.). Supporting information.

-

Cheméo. (n.d.). Chemical Properties of Benzene, 4-fluoro-2-methyl-1-nitro- (CAS 446-33-3). Retrieved from [Link]

- Angene Chemical. (2024, December 26). Safety Data Sheet.

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information for....

- ChemScene. (n.d.). 4-Fluoro-1-methyl-2-nitrobenzene.

-

PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

- NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-.

-

ACS Publications. (2024, March 11). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene

Introduction

4-Methyl-1-nitro-2-(trifluoromethyl)benzene, also known by its synonym 2-Methyl-5-nitrobenzotrifluoride, is an aromatic organic compound of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring, imparts a distinct set of physicochemical properties and reactivity. These characteristics make it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] The electron-withdrawing nature of both the nitro and trifluoromethyl groups influences the electronic properties and reactivity of the aromatic ring, making it a versatile building block for various chemical transformations.[3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to equip researchers and professionals in drug development and materials science with the essential technical data and procedural insights required for its effective handling, characterization, and application in a laboratory setting. The information presented herein is synthesized from a variety of technical sources to ensure accuracy and relevance.

Molecular and Structural Data

A foundational understanding of a compound begins with its molecular and structural details. These parameters are crucial for stoichiometric calculations, spectroscopic analysis, and predicting chemical behavior.

-

IUPAC Name: this compound

-

Synonyms: 1-Methyl-4-nitro-2-(trifluoromethyl)benzene, 2-Methyl-5-nitrobenzotrifluoride, 2-(Trifluoromethyl)-4-nitrotoluene[4]

Molecular Structure:

Caption: 2D Structure of this compound

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported values across different suppliers and databases, which may be attributed to variations in purity or measurement conditions.

| Property | Value | Source(s) |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 55-56 °C | [1] |

| Boiling Point | 135-136 °C; 238.9 °C at 760 mmHg | [1] |

| Density | 1.427 g/cm³; 1.357 g/cm³ | [1] |

| Solubility | Soluble in ethanol and chloroform; slightly soluble in water. | [1][2] |

| Flash Point | 98.3 °C | [1] |

| Vapor Pressure | 0.0637 mmHg at 25 °C | [1] |

| Refractive Index | 1.475 | [1] |

The presence of the polar nitro group and the hydrophobic trifluoromethyl group results in moderate solubility in polar organic solvents and low solubility in water.[1][8] The solubility in organic solvents like ethanol and chloroform makes it amenable to a variety of reaction conditions.[1]

Spectral Analysis

For unequivocal identification and quality control, spectral analysis is indispensable. While a comprehensive set of spectra is often proprietary to manufacturers, the expected spectral characteristics can be inferred from the molecular structure. Key analytical techniques for this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts influenced by the electron-withdrawing nitro and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. This is a powerful tool for confirming the presence and purity of the compound.[9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), C-F stretching of the trifluoromethyl group, and C-H stretching of the aromatic and methyl groups.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 205.13). The fragmentation pattern can provide further structural information.

For researchers requiring detailed spectral data, it is recommended to consult the supplier's Certificate of Analysis or specialized databases.[6]

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[10] However, it is sensitive to moisture and should be stored in a dry environment.[2] It is advisable to store the compound away from sources of ignition, strong oxidizing agents, and high temperatures.[1] The nitro group can be reduced to an amino group, which is a common synthetic transformation, opening pathways to a variety of other functionalized molecules. The aromatic ring can also undergo further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Applications in Synthesis

The primary utility of this compound lies in its role as a versatile chemical intermediate. Some of its documented and potential applications include:

-

Pharmaceutical and Agrochemical Synthesis: It serves as a building block for more complex active pharmaceutical ingredients and pesticides.[1][3] The trifluoromethyl group is a common motif in many modern drugs due to its ability to enhance metabolic stability and binding affinity.

-

Dye Manufacturing: It is used in the synthesis of various pigments and dyes.[1]

-

Materials Science: It is a precursor for conductive coatings, electrochemical devices, and polyimide resins.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful and an irritant.[2]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Handling:

-

First Aid:

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[10][11][13]

Experimental Protocols

Synthesis via Electrophilic Nitration

A common method for the synthesis of nitroaromatic compounds is through electrophilic nitration. The following is a generalized protocol for the nitration of 3-(trifluoromethyl)toluene, a likely precursor to this compound.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.

-

Reaction Setup: In a separate reaction vessel, dissolve 3-(trifluoromethyl)toluene in a suitable solvent (e.g., excess sulfuric acid). Cool the mixture to 0-5 °C.

-

Nitration: Slowly add the prepared nitrating mixture to the solution of the precursor while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture for a few hours at a controlled temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure this compound.

Physicochemical Characterization Workflow

The following diagram outlines a typical workflow for the characterization of the synthesized compound.

Caption: Workflow for the physicochemical characterization of the product.

Conclusion

This compound is a key chemical intermediate with a well-defined set of physicochemical properties that make it valuable for a range of synthetic applications. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is paramount for its successful and safe utilization in research and development. This guide has provided a consolidated overview of its key characteristics, handling procedures, and analytical workflows to support the scientific community in their endeavors with this versatile compound.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.

-

Angene Chemical. (2024, December 26). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 4-fluoro-2-methyl-1-nitro- (CAS 446-33-3). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methyl-2-nitro-1-(trifluoromethyl)benzene. Retrieved from [Link]

-

Supporting Information. (n.d.). [PDF] 2 - Supporting Information. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 4-fluoro-2-methyl-1-nitro-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. Retrieved from [Link]

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. Buy 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | 65754-26-9 [smolecule.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound,(CAS# 87617-21-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. 89976-12-5|1-Methyl-4-nitro-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 7. 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene | C8H6F3NO2 | CID 144223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. rsc.org [rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Methyl-1-nitro-2-(trifluoromethyl)benzene: Structural Analysis, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive analysis of 4-methyl-1-nitro-2-(trifluoromethyl)benzene, a key aromatic intermediate in the synthesis of various high-value compounds. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices and analytical interpretations. We will delve into its structural elucidation, synthetic pathways, chemical reactivity, and safety considerations, grounding our discussion in established scientific principles and authoritative references.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₈H₆F₃NO₂, is a colorless crystalline solid at room temperature.[1] Its molecular structure, featuring a benzene ring substituted with a methyl group, a nitro group, and a trifluoromethyl group, imparts a unique combination of electronic and steric properties that make it a versatile building block in organic synthesis.

The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the electron density of the aromatic ring, making it susceptible to certain types of chemical transformations. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of molecules, properties that are highly desirable in the development of pharmaceuticals and agrochemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.13 g/mol | [2] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 55-56 °C | [1] |

| Boiling Point | 135-136 °C | [1] |

| Density | 1.427 g/cm³ | [1] |

| Solubility | Soluble in ethanol and chloroform; slightly soluble in water. | [1] |

Structural Elucidation: A Spectroscopic Approach

A thorough understanding of the molecular structure is paramount. This section details the expected spectroscopic signatures of this compound, drawing parallels with closely related and well-characterized analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

-

Aromatic Protons: The three protons on the benzene ring will exhibit a complex splitting pattern due to their coupling with each other. The proton ortho to the methyl group and meta to the nitro group is expected to be the most shielded. The proton ortho to the nitro group will be the most deshielded.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed in the upfield region (around 2.5 ppm).

¹³C NMR Spectroscopy (Predicted): The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, one for each carbon atom in the molecule.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the nitro and methyl groups will also have characteristic chemical shifts.

-

Methyl Carbon: A single peak in the aliphatic region will correspond to the methyl carbon.

¹⁹F NMR Spectroscopy (Predicted): The ¹⁹F NMR spectrum will be the simplest, showing a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the -CF₃ group attached to an aromatic ring. For instance, the ¹⁹F NMR chemical shift for 1-nitro-2-(trifluoromethyl)benzene is reported to be around -60.13 ppm (relative to CFCl₃).[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (methyl) |

| ~1530 and ~1350 | Asymmetric and symmetric N-O stretching of the nitro group |

| ~1300-1100 | C-F stretching of the trifluoromethyl group |

| ~1600 and ~1475 | Aromatic C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 205. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂) and subsequent rearrangements of the aromatic ring.

Synthesis and Mechanism

The primary route for the synthesis of this compound is through the electrophilic nitration of 3-(trifluoromethyl)toluene.

Synthetic Protocol: Electrophilic Nitration

This protocol is based on the established methodology for the nitration of aromatic compounds.[5]

Materials:

-

3-(Trifluoromethyl)toluene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C. This mixture generates the nitronium ion (NO₂⁺), the active electrophile.

-

Once the nitrating mixture is prepared, slowly add 3-(trifluoromethyl)toluene dropwise to the flask, ensuring the temperature remains controlled.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.

Reaction Mechanism

The nitration of 3-(trifluoromethyl)toluene is an electrophilic aromatic substitution reaction. The mechanism involves the following key steps:

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π-electron system of the aromatic ring of 3-(trifluoromethyl)toluene acts as a nucleophile and attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Regioselectivity: The directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups determine the position of nitration. The methyl group is an ortho-, para-director and an activating group, while the trifluoromethyl group is a meta-director and a deactivating group. The nitration occurs at the position that is para to the activating methyl group and meta to the deactivating trifluoromethyl group, leading to the formation of this compound as the major product.

-

Deprotonation: A base (typically HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.

Caption: Mechanism of Electrophilic Nitration.

Chemical Reactivity and Applications

The presence of the nitro and trifluoromethyl groups dictates the reactivity of this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). The resulting aniline derivative is a valuable precursor for the synthesis of pharmaceuticals, dyes, and other fine chemicals.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the nitro group.

-

Applications: Due to its versatile reactivity, this compound serves as a key intermediate in the synthesis of:

-

Pharmaceuticals: The trifluoromethyl group is a common feature in many modern drugs due to its positive impact on pharmacokinetic and pharmacodynamic properties.

-

Agrochemicals: Many herbicides and pesticides contain the trifluoromethylphenyl moiety.

-

Dyes and Pigments: The chromophoric properties of the nitroaromatic system make it useful in the dye industry.[1]

-

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed and causes serious eye irritation.[2]

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. |

| P301+P317: IF SWALLOWED: Get medical help. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Toxicological Information: While specific toxicological data for this compound is limited, studies on related nitrotoluenes indicate potential for liver toxicity and effects on the reproductive system in animal models.[6][7] Therefore, exposure should be minimized.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined structure and predictable reactivity. Its synthesis via electrophilic nitration is a robust and scalable process. The unique combination of its functional groups makes it a valuable precursor in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, synthesis, and safe handling practices, as outlined in this guide, is essential for its effective and responsible utilization in research and development.

References

-

This compound - ChemBK. (2024, April 9). Retrieved from [Link]

-

Supporting Information for [Journal Article]. Retrieved from [Link]

-

2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (1996). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol. 65. Lyon: International Agency for Research on Cancer. Retrieved from [Link]

-

Supporting Information for [Journal Article]. Retrieved from [Link]

- Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. (2020). Google Patents.

-

Trifluorotoluene. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. (2020). European Patent Office. Retrieved from [Link]

- Process for the synthesis of organic compounds. (2014). Google Patents.

-

Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. Retrieved from [Link]

-

4-(Trifluoromethyl)-2-methyl-1-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Biswas, T. (2023, November 30). MCQ-100: Nitration of trifluoro-toluene [Video]. YouTube. [Link]

-

Nitrotoluenes (IARC Summary & Evaluation, Volume 65, 1996). (1997, August 14). Inchem.org. Retrieved from [Link]

-

Ciss, M., Huyen, N., Dutertre, H., Phu-Lich, N., & Truhaut, R. (1980). [Toxicologic study of nitrotoluenes: long-term toxicity]. Dakar medical, 25(4), 293–302. [Link]

-

National Toxicology Program. (2002). Toxicology and carcinogenesis studies of p-nitrotoluene (CAS no. 99-99-0) in F344/N rats and B6C3F(1) mice (feed studies). National Toxicology Program technical report series, (498), 1–275. [Link]

-

TOX-23: o-,m-, and p- Nitrotoluenes (CASRNs 88-72-2, 99-08-1, 99-99-0). (n.d.). National Toxicology Program. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

1-Nitro-4-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

-

m-(Trifluoromethyl)nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Singleton, D. A., & Tantillo, D. J. (2017). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 139(28), 9636–9642. [Link]

-

Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, April 22). Nitration of toluene [Video]. YouTube. [Link]

-

4-methyl-2-nitro-1-(trifluoromethyl)benzene. (n.d.). PubChemLite. Retrieved from [Link]

-

Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzene, 1-methyl-4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Chemical Properties of Benzene, 4-fluoro-2-methyl-1-nitro- (CAS 446-33-3). (n.d.). Cheméo. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene | C8H6F3NO2 | CID 144223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-METHYL-1-NITRO-4-(TRIFLUOROMETHYL)BENZENE(67192-42-1) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. cerritos.edu [cerritos.edu]

- 6. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Nitrotoluenes (IARC Summary & Evaluation, Volume 65, 1996) [inchem.org]

Spectroscopic Profile of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene (CAS No. 87617-21-8). In the absence of experimentally published spectra, this document leverages advanced predictive modeling and established spectroscopic principles to present a detailed, simulated spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the identification and characterization of this compound. The methodologies for spectral prediction are detailed, and interpretations are grounded in authoritative spectroscopic theory, ensuring a high degree of scientific integrity.

Introduction

This compound is a substituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a nitro group, a methyl group, and a trifluoromethyl group on a benzene ring, gives rise to a unique electronic and steric environment. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its reactivity in synthetic transformations. This guide provides an in-depth, predicted spectroscopic analysis to serve as a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound are presented below, generated using advanced computational algorithms that consider through-bond and through-space effects of the various substituents.[1][2][3][4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region. The electron-withdrawing effects of the nitro and trifluoromethyl groups, along with the electron-donating nature of the methyl group, significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-3 |

| ~7.60 | d | 1H | H-5 |

| ~7.40 | s | 1H | H-6 |

| ~2.50 | s | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

H-3 Proton: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift to approximately 7.85 ppm. It is expected to appear as a doublet due to coupling with the H-5 proton.

-

H-5 Proton: This proton is ortho to the methyl group and meta to the nitro and trifluoromethyl groups. It is expected to be a doublet, coupled to the H-3 proton, appearing around 7.60 ppm.

-

H-6 Proton: This proton is ortho to the trifluoromethyl group and is expected to be the most upfield of the aromatic protons, appearing as a singlet around 7.40 ppm. The lack of adjacent protons results in a singlet multiplicity.

-

Methyl Protons: The protons of the methyl group are in a typical chemical shift range for an aromatic methyl group, appearing as a singlet around 2.50 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the trifluoromethyl group will result in carbon-fluorine coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~148.5 | C-1 (C-NO₂) |

| ~142.0 | C-4 (C-CH₃) |

| ~134.0 | C-5 |

| ~131.0 | C-3 |

| ~128.0 (q, J ≈ 30 Hz) | C-2 (C-CF₃) |

| ~124.0 (q, J ≈ 270 Hz) | -CF₃ |

| ~122.5 | C-6 |

| ~20.5 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons: The carbons bearing the nitro (C-1) and methyl (C-4) groups are expected at approximately 148.5 ppm and 142.0 ppm, respectively. The carbon attached to the trifluoromethyl group (C-2) will appear as a quartet due to coupling with the three fluorine atoms, with an expected chemical shift around 128.0 ppm.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will exhibit a large quartet coupling constant (J ≈ 270 Hz) and is predicted to be around 124.0 ppm.[6]

-

Aromatic CH Carbons: The remaining aromatic carbons (C-3, C-5, and C-6) are predicted to appear in the range of 122-134 ppm.

-

Methyl Carbon: The methyl carbon is expected to have a chemical shift of approximately 20.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound is based on characteristic group frequencies.[7][8][9][10][11]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2980-2850 | Medium | C-H stretch | -CH₃ |

| ~1600, ~1470 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1530 | Strong | N-O asymmetric stretch | Nitro |

| ~1350 | Strong | N-O symmetric stretch | Nitro |

| 1300-1100 | Strong | C-F stretch | Trifluoromethyl |

| 900-675 | Strong | C-H out-of-plane bend | Aromatic |

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

-

Aliphatic C-H Stretch: The methyl group's C-H stretching will appear just below 3000 cm⁻¹.

-

Nitro Group Vibrations: The most characteristic peaks will be the strong asymmetric and symmetric stretches of the nitro group, appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Trifluoromethyl Group Vibrations: Strong absorptions due to C-F stretching of the trifluoromethyl group are expected in the 1300-1100 cm⁻¹ region.

-

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring will be observed around 1600 cm⁻¹ and 1470 cm⁻¹. The substitution pattern on the benzene ring will also give rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[12][13][14]

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 205 | [M]⁺˙ (Molecular Ion) |

| 188 | [M - OH]⁺ |

| 159 | [M - NO₂]⁺ |

| 140 | [M - NO₂ - F]⁺ |

| 115 | [C₇H₄F]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 205, corresponding to the molecular weight of the compound.

-

Loss of OH: A common fragmentation pathway for nitroaromatics containing a benzylic methyl group is the rearrangement and loss of an OH radical, leading to a peak at m/z 188.

-

Loss of Nitro Group: The cleavage of the C-N bond is a facile process, resulting in the loss of a nitro radical (•NO₂) and a prominent peak at m/z 159.

-

Further Fragmentation: The [M - NO₂]⁺ fragment can further lose a fluorine atom to give a fragment at m/z 140. Other significant fragments can arise from further rearrangements and cleavages of the aromatic ring. The formation of the stable tropylium ion at m/z 91 is also a possibility.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound. The presented NMR, IR, and MS data, although computationally derived, are based on sound scientific principles and provide a valuable resource for the identification and characterization of this compound. It is recommended that this predicted data be used in conjunction with experimental data once it becomes available to fully confirm the structure and purity of any synthesized material.

References

- ChemBK. (n.d.). This compound.

-

Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. Available at: [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

- Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- ACD/Labs. (n.d.). NMR Prediction.

- Mestrelab. (n.d.). Download NMR Predict.

- Patiny, L. (n.d.). Simulate and predict NMR spectra.

- Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Michigan State University, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.

- UCLA Chemistry. (n.d.). IR Chart.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

- BenchChem. (2023, November). Unveiling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-6-nitrobenzyl Derivatives.

Sources

- 1. CASCADE [nova.chem.colostate.edu]

- 2. PROSPRE [prospre.ca]

- 3. acdlabs.com [acdlabs.com]

- 4. Download NMR Predict - Mestrelab [mestrelab.com]

- 5. Simulate and predict NMR spectra [nmrdb.org]

- 6. rsc.org [rsc.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Anomaly in Chemical Identifier: No Public Data Found for CAS 707-87-3

Initial investigations to profile the chemical substance designated by CAS number 707-87-3 have yielded no publicly available data. This suggests that the provided CAS number may be incorrect, obsolete, or pertain to a compound not documented in accessible scientific and regulatory databases.

A comprehensive search across chemical databases, scientific literature, and supplier catalogs for CAS number 707-87-3, and the associated name alpha-Methyl-p-tolylpropiophenone, has failed to retrieve any specific information regarding its chemical properties, synthesis, uses, or safety data. The search results were instead populated with information for unrelated compounds, most notably Phosphorus oxychloride (CAS 10025-87-3) and Metyrosine (CAS 672-87-7).

This absence of information prevents the creation of the requested in-depth technical guide. For researchers, scientists, and drug development professionals, the integrity and accuracy of a Chemical Abstracts Service (CAS) number are paramount for the correct identification and handling of chemical substances.

It is recommended that the CAS number be verified for accuracy. If the number is correct, the substance it identifies is likely not in common commercial or research use, or its documentation is not available in the public domain. Without verifiable data, it is impossible to provide the necessary technical details regarding its properties, applications, and safety protocols as requested.

An In-depth Technical Guide to 4-Methyl-1-nitro-2-(trifluoromethyl)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-methyl-1-nitro-2-(trifluoromethyl)benzene, a key aromatic intermediate in the synthesis of complex organic molecules. We will delve into its synthesis, with a focus on the regioselectivity of the nitration of 3-methylbenzotrifluoride, its physicochemical properties, and its emerging role in the development of pharmaceuticals and agrochemicals.

Core Synthesis: The Nitration of 3-Methylbenzotrifluoride

The primary industrial and laboratory synthesis of this compound is achieved through the electrophilic nitration of 3-methylbenzotrifluoride. This reaction is a classic example of electrophilic aromatic substitution on a substituted benzene ring, where the directing effects of the existing substituents play a crucial role in the isomeric distribution of the products.

Mechanistic Insights: Directing Effects of Methyl and Trifluoromethyl Groups

The regioselectivity of the nitration of 3-methylbenzotrifluoride is governed by the interplay of the electronic and steric effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups.

-

Methyl Group (-CH₃): An activating, ortho, para-directing group. The methyl group is electron-donating through an inductive effect, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. It preferentially directs incoming electrophiles to the positions ortho and para to itself.

-

Trifluoromethyl Group (-CF₃): A deactivating, meta-directing group. The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the ring towards electrophilic substitution. It directs incoming electrophiles to the meta position.

In 3-methylbenzotrifluoride, the positions ortho and para to the activating methyl group are positions 2, 4, and 6. The positions meta to the deactivating trifluoromethyl group are positions 2, 4, and 6. Therefore, both groups reinforce the substitution at these positions. The nitration of 3-methylbenzotrifluoride yields a mixture of isomers, with the 4-nitro isomer being a significant component.

A patent for the preparation of nitro-substituted benzotrifluoride compounds describes a process that yields a mixture of isomers, including the desired 4-nitro product.[1][2]

Experimental Protocol: Nitration of 3-Methylbenzotrifluoride

The following protocol is adapted from established patent literature and represents a robust method for the synthesis of this compound.[1][2]

Materials:

-

3-Methylbenzotrifluoride

-

Concentrated Nitric Acid (98%)

-

Concentrated Sulfuric Acid

-

Ice

-

Methylene Chloride

-

Sodium Carbonate Solution

-

Water

Equipment:

-

Jacketed reaction vessel with overhead stirrer and temperature control

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Charging the Reactor: Charge the reaction vessel with concentrated sulfuric acid and cool to -5°C to 0°C.

-

Addition of 3-Methylbenzotrifluoride: Slowly add 3-methylbenzotrifluoride to the sulfuric acid while maintaining the temperature below 5°C.

-

Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10°C.

-

Nitration Reaction: Slowly add the nitrating mixture to the solution of 3-methylbenzotrifluoride in sulfuric acid. The temperature of the reaction mixture should be maintained between 0°C and 5°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The reaction progress can be monitored by gas chromatography (GC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with methylene chloride.

-

Washing: Wash the organic layer sequentially with water, sodium carbonate solution, and finally with water until the washings are neutral.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a mixture of isomers.

-

Purification: The desired this compound can be isolated from the isomeric mixture by fractional distillation under reduced pressure.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87617-21-8 | [3][4] |

| Molecular Formula | C₈H₆F₃NO₂ | [5] |

| Molecular Weight | 205.13 g/mol | [3] |

| Appearance | Colorless crystalline solid | [5] |

| Melting Point | 55-56 °C | [5] |

| Boiling Point | 135-136 °C | [5] |

| Density | 1.427 g/cm³ | [5] |

| Solubility | Soluble in ethanol and chloroform, slightly soluble in water. | [5] |

Spectroscopic Characterization:

While a dedicated, publicly available, high-resolution spectrum for this compound is not readily found, data for the isomeric compound 1-nitro-2-(trifluoromethyl)benzene can provide a useful reference for the expected spectral features.[6] The presence of the methyl group in the target molecule will introduce characteristic signals in the ¹H and ¹³C NMR spectra.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the nitro and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-F stretching vibrations, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of the nitro group and other fragments.

Applications in Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the nitro and trifluoromethyl groups provides handles for a variety of chemical transformations.

Pharmaceutical Intermediates

Trifluoromethyl- and nitro-substituted benzene derivatives are key intermediates in the synthesis of several active pharmaceutical ingredients (APIs). For instance, the structurally related compound, 3-(trifluoromethyl)-5-nitroaniline, is a crucial intermediate in the synthesis of Nilotinib , a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7][8] The synthesis of Nilotinib involves the coupling of this intermediate with other heterocyclic fragments.[7][8] While not a direct precursor, the synthesis of such complex molecules highlights the importance of functionalized trifluoromethyl-nitro-aromatics like this compound.

Agrochemical Synthesis

The trifluoromethyl group is a common feature in modern agrochemicals, imparting properties such as increased metabolic stability and enhanced biological activity.[9] Trifluoromethylated pyridines, for example, are key structural motifs in a number of herbicides, insecticides, and fungicides.[9][10] The synthesis of these complex heterocyclic systems often relies on building blocks derived from functionalized benzene rings. This compound, after reduction of the nitro group to an amine, can serve as a precursor for the construction of such agrochemically active heterocycles.

Dye Synthesis

The amino derivative of this compound can be used as a diazo component in the synthesis of azo dyes. Azo dyes are a large and important class of colorants.[11] The general synthesis involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component.[11] The trifluoromethyl group can enhance the lightfastness and tinctorial strength of the resulting dye.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Operations should be conducted in a well-ventilated fume hood. It is important to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a key chemical intermediate with significant potential in the synthesis of high-value products. A thorough understanding of its synthesis through the regioselective nitration of 3-methylbenzotrifluoride, coupled with knowledge of its reactivity and applications, is essential for researchers and professionals in the fields of drug discovery, agrochemical development, and materials science. The strategic incorporation of the methyl, nitro, and trifluoromethyl groups provides a versatile platform for the construction of complex molecular architectures.

References

- Process for the preparation of nitro-substituted benzotrifluoride compounds. EP0129528B1.

-

Process for the preparation of nitro-substituted benzotrifluoride compounds. European Patent Office. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Nilotinib Intermediate: Role In Drug Development. Piramal Pharma Solutions. [Link]

-

An Efficient Synthesis of Nilotinib (AMN107). Synlett. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

-

Supporting Information for Trifluoromethylation of Aryl Iodides and Bromides with Trifluoromethylcopper(I) Reagent. The Royal Society of Chemistry. [Link]

-

Classifications, properties, recent synthesis and applications of azo dyes. PMC. [Link]

-

The Synthesis of Azo Dyes. University of the Fraser Valley. [Link]

-

This compound. ChemBK. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound,(CAS# 87617-21-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound | 87617-21-8 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene

An In-depth Technical Guide to the Predicted Biological Activity and Experimental Evaluation of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene

Foreword: Charting Unexplored Territory

For the researcher, scientist, and drug development professional, the landscape of novel chemical entities is vast and filled with untapped potential. This compound is one such molecule. Primarily documented as a versatile intermediate in organic synthesis for pharmaceuticals and agrochemicals, its intrinsic biological activities remain largely uncharacterized in public literature.[1][2] This guide, therefore, deviates from a retrospective summary. Instead, it serves as a forward-looking technical roadmap, leveraging established principles of medicinal chemistry and toxicology to predict the compound's biological profile and to provide a robust, field-proven framework for its systematic evaluation. We will deconstruct the molecule based on its constituent functional groups, propose likely mechanisms of action, and detail the self-validating experimental protocols required to rigorously test these hypotheses.

Section 1: Molecular Profile of this compound

To understand the potential biological role of any compound, we must first appreciate its fundamental chemical and physical nature.

Chemical Structure and Properties:

-

Molecular Formula: C₈H₆F₃NO₂[3]

-

Appearance: Typically a crystalline solid.[2]

-

Solubility: Predicted to be soluble in organic solvents like ethanol and chloroform, with low solubility in water.[2]

The structure is defined by a benzene ring substituted with three key functional groups: a methyl group (-CH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). The relative positioning of these groups (ortho, meta, para) is critical to the molecule's electronic properties and, by extension, its interaction with biological systems. The trifluoromethyl group is a strong electron-withdrawing group, while the methyl group is electron-donating.[5] This electronic push-pull dynamic across the aromatic ring creates a unique chemical environment that dictates its reactivity and potential as a pharmacophore.

| Property | Value/Description | Source |

| CAS Number | 87617-21-8 | |

| Molecular Formula | C₈H₆F₃NO₂ | [3] |

| Molecular Weight | 205.13 g/mol | [4] |

| Boiling Point | 135-136 °C (Predicted) | |

| Primary Use | Intermediate in organic synthesis for dyes, agrochemicals, and pharmaceuticals. | [1][2] |

Section 2: Predicted Biological Activity - A Structure-Based Hypothesis

The can be logically predicted by dissecting the contributions of its core functional moieties: the nitroaromatic system and the trifluoromethyl group.

The Nitroaromatic Moiety: A Known Pharmacophore and Toxicophore

The nitro group (-NO₂) is one of the most well-studied functional groups in medicinal chemistry and toxicology. It is profoundly electron-withdrawing and is often considered a "pro-toxicant" or a latent bioactive element.[6] Its biological effects are almost universally mediated by its enzymatic reduction within the cell.

Hypothesized Mechanism of Action: The most accepted model for the bioactivity of nitroaromatic compounds involves a stepwise reduction of the nitro group by cellular nitroreductases (present in both mammalian cells and microorganisms).[6] This process generates a cascade of highly reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[6][7] These reactive species can then covalently bind to and damage critical cellular macromolecules like DNA and proteins, leading to cytotoxicity.[6]

This mechanism is the foundation for the antimicrobial and antineoplastic properties of many established drugs.[6][7] Therefore, it is highly probable that this compound will exhibit:

-

Antimicrobial Activity: Particularly against anaerobic bacteria and certain parasites which possess high levels of nitroreductase activity.

-

Anticancer Activity: Especially in hypoxic tumor environments where nitroreductase expression is often upregulated.

Caption: Predicted bioactivation pathway of the nitroaromatic group.

The Trifluoromethyl Group: A Potentiator of Activity

The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Studies on analogous trifluoromethyl-containing compounds have demonstrated that this group can confer potent cytotoxic activity.[8][9]

Anticipated Contributions:

-

Enhanced Potency: The -CF₃ group can increase the reduction potential of the nitro group, potentially accelerating its bioactivation.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation and increasing the compound's half-life.

-

Increased Lipophilicity: This can enhance the compound's ability to cross cellular membranes and reach its intracellular targets.

-

Direct Cytotoxicity: Research on trifluoromethyl ketones has shown they can induce non-apoptotic cell death pathways, such as autophagy, independent of the nitro group's action.[8][9]

Section 3: A Phased Experimental Roadmap for Evaluation

To validate the above hypotheses, a structured, multi-phase experimental approach is required. The following protocols are designed to be robust, reproducible, and provide a clear, logical progression from broad screening to detailed mechanistic investigation.

Caption: A phased experimental workflow for biological evaluation.

Phase 1: Foundational In Vitro Screening

Objective: To establish the baseline cytotoxic and antimicrobial potential of the compound.

Protocol 1: Mammalian Cell Cytotoxicity Assay (Fluorometric)

This protocol utilizes a commercial assay that measures the release of a protease from dead cells, providing a sensitive measure of membrane integrity loss.[10][11]

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) and a normal human fibroblast line (for selectivity assessment) in 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in cell culture medium, ranging from 100 µM to 0.1 µM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., digitonin) wells.

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

-

Assay Procedure (CytoTox-Fluor™):

-

Allow the CytoTox-Fluor™ Reagent to equilibrate to room temperature.

-

Add 100 µL of the reagent (containing bis-AAF-R110 substrate and assay buffer) directly to each well.

-

Mix briefly on an orbital shaker and incubate for 30 minutes at 37°C, protected from light.

-

-

Data Acquisition: Measure fluorescence with a plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀) by plotting fluorescence intensity against compound concentration and fitting to a dose-response curve.

Phase 2: Unraveling the Mechanism of Action (MoA)

Objective: If cytotoxicity is confirmed, to determine how the compound kills cells, focusing on the predicted bioactivation pathway.

Protocol 2: Intracellular Reactive Oxygen Species (ROS) Detection

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.

-

Cell Culture and Treatment: Seed cells (e.g., A549) in a 96-well black, clear-bottom plate and treat with the compound at its CC₅₀ and 2x CC₅₀ concentrations for various time points (e.g., 1, 6, 24 hours). Include a positive control (e.g., H₂O₂).

-

Dye Loading: Following treatment, remove the medium and wash cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Data Acquisition: Wash the cells twice with PBS. Add 100 µL of PBS to each well and immediately measure fluorescence (Excitation: ~488 nm, Emission: ~525 nm).

-

Analysis: A significant increase in fluorescence in treated cells compared to controls indicates the induction of oxidative stress, supporting the nitro-reduction hypothesis.

Section 4: Advancing to In Vivo Models

Should in vitro activity and a plausible MoA be established, the logical next step is to assess the compound's behavior in a whole-organism system.

Proposed Study: Xenograft Tumor Model

An in vivo study would aim to determine if the compound's anticancer activity translates to a living system.[12][13]

-

Model: Athymic nude mice would be subcutaneously inoculated with a human cancer cell line that was sensitive in vitro (e.g., A549).

-

Dosing: Once tumors reach a palpable size (~100 mm³), mice would be randomized into groups: vehicle control, a standard-of-care positive control (e.g., cisplatin), and multiple dose levels of this compound. The compound would be formulated in an appropriate vehicle and administered (e.g., via intraperitoneal injection) daily.

-

Endpoints:

-

Efficacy: Tumor volume would be measured 2-3 times per week.

-

Toxicity: Animal body weight, clinical signs of distress, and post-study organ histology would be monitored.

-

-

Analysis: A statistically significant reduction in tumor growth in the treated groups compared to the vehicle control would provide strong evidence of in vivo efficacy.

Section 5: Conclusion and Strategic Outlook

While this compound is currently defined by its role in chemical synthesis, a thorough analysis of its structure strongly suggests a latent potential for significant biological activity. The combination of a bio-reducible nitro group and a potentiating trifluoromethyl moiety points towards a profile characterized by cytotoxicity, likely driven by intracellular reductive stress. This makes it a candidate for investigation as an antimicrobial or anticancer agent.

The experimental roadmap provided in this guide offers a clear, logical, and scientifically rigorous pathway to test these hypotheses. By progressing from broad in vitro screening to detailed mechanistic studies and eventual in vivo validation, researchers can systematically uncover the true biological nature of this compound. The insights gained will not only define the future of this compound but may also inform the broader development of novel therapeutics built on similar chemical scaffolds.

References

-

Ideo, A., Sasaki, M., Nakamura, C., Mori, K., Shimada, J., Kanda, Y., Kunii, S., Kawase, M., & Sakagami, H. (2006). Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. researchmap. [Link][8]

-

Ideo, A., Sasaki, M., Nakamura, C., Mori, K., Shimada, J., Kanda, Y., Kunii, S., Kawase, M., & Sakagami, H. (2006). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research, 26(6B), 4335-4341. [Link][9]

-

PubChem. (n.d.). 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene. PubChem Compound Database. Retrieved January 12, 2026, from [Link][4]

-

Paz, J., Gerbino, D. C., & Gomez, G. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. [Link][6]

-

Antunes, F., et al. (2010). In Vivo Evaluation of 1-O-(4-(2-Fluoroethyl-Carbamoyloxymethyl)-2-Nitrophenyl)-O-β-D-Glucopyronuronate: A Positron Emission Tomographic Tracer for Imaging β-Glucuronidase Activity in a Tumor/Inflammation Rodent Model. Journal of Nuclear Medicine. [Link][12]

-

Czarnecka, K., & Stolarczyk, M. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(10), 1033. [Link][7]

-

Chandler, C. E., et al. (2008). In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Bioorganic & Medicinal Chemistry. [Link][13]

-

Khan, I. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link][5]

Sources

- 1. Buy 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | 65754-26-9 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound,(CAS# 87617-21-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene | C8H6F3NO2 | CID 144223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchmap.jp [researchmap.jp]

- 9. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CytoTox-Fluor™ Cytotoxicity Assay [worldwide.promega.com]